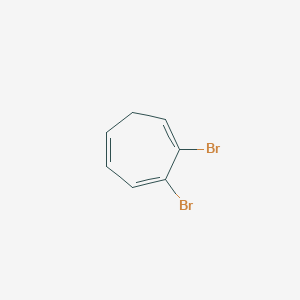
2,3-Dibromocyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromocyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with alternating double bonds and two bromine atoms attached at the 2nd and 3rd positions. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromocyclohepta-1,3,5-triene typically involves the bromination of cyclohepta-1,3,5-triene. This reaction can be carried out using bromine (Br₂) in an inert solvent such as carbon tetrachloride (CCl₄) at room temperature. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecules add across the double bonds of the cycloheptatriene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromocyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) to form 2,3-dihydroxycyclohepta-1,3,5-triene.
Addition Reactions: The compound can participate in addition reactions with reagents like hydrogen bromide (HBr) to form dibromo derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s double bonds can be targeted for such transformations.
Common Reagents and Conditions:
Bromine (Br₂): Used for the initial bromination of cyclohepta-1,3,5-triene.
Hydroxide Ions (OH⁻): Employed in substitution reactions to replace bromine atoms.
Hydrogen Bromide (HBr): Utilized in addition reactions to form dibromo derivatives.
Major Products:
2,3-Dihydroxycyclohepta-1,3,5-triene: Formed from substitution reactions.
Dibromo Derivatives: Resulting from addition reactions with HBr.
Scientific Research Applications
2,3-Dibromocyclohepta-1,3,5-triene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: While not directly used as a drug, its derivatives may be explored for potential biological activities.
Mechanism of Action
The mechanism of action of 2,3-Dibromocyclohepta-1,3,5-triene in chemical reactions involves the formation of reactive intermediates such as carbocations during electrophilic addition or substitution reactions. These intermediates facilitate the transformation of the compound into various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Cyclohepta-1,3,5-triene: The parent compound without bromine substituents.
2,3-Dichlorocyclohepta-1,3,5-triene: A similar compound with chlorine atoms instead of bromine.
Benzene: A six-membered aromatic ring with similar conjugation but different reactivity.
Uniqueness: 2,3-Dibromocyclohepta-1,3,5-triene is unique due to the presence of bromine atoms, which significantly influence its reactivity and chemical behavior compared to its analogs. The bromine atoms make it more reactive towards nucleophiles and electrophiles, providing a broader range of chemical transformations.
Properties
CAS No. |
62187-28-4 |
|---|---|
Molecular Formula |
C7H6Br2 |
Molecular Weight |
249.93 g/mol |
IUPAC Name |
2,3-dibromocyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7H6Br2/c8-6-4-2-1-3-5-7(6)9/h1-2,4-5H,3H2 |
InChI Key |
MGZAKSZJEWVMII-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C(C(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















